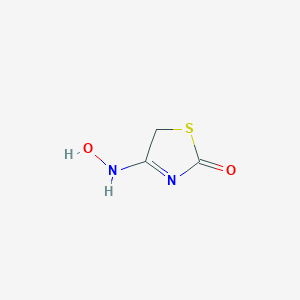

2,4-Thiazolidinedione, 4-oxime

Description

Significance of the 2,4-Thiazolidinedione (B21345) Core as a Privileged Heterocyclic Scaffold in Drug Discovery

The 2,4-thiazolidinedione (TZD) core is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govbohrium.combenthamdirect.comresearchgate.netglobalresearchonline.netufrj.brnih.gov This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for the development of a wide array of bioactive compounds. ufrj.brmdpi.com The TZD structure is a five-membered ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively, and two carbonyl groups at positions 2 and 4. researchgate.netmdpi.comchemicalbook.com This arrangement of heteroatoms and functional groups, particularly the hydrogen bonding donor and acceptor regions, allows for diverse interactions with biological macromolecules. globalresearchonline.netresearchgate.net

The structural flexibility of the TZD core, especially at the C-5 and N-3 positions, makes it highly amenable to chemical modification. mdpi.comrsc.org This allows medicinal chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule, optimizing its potency, selectivity, and pharmacokinetic profile for a given biological target. benthamdirect.comrsc.org The inherent drug-like properties of the TZD scaffold have further cemented its status as a cornerstone in the design and synthesis of novel therapeutic agents. nih.gov

Evolution and Broad Research Landscape of 2,4-Thiazolidinedione Derivatives

The journey of 2,4-thiazolidinedione derivatives in medicinal chemistry began with the discovery of their potent antihyperglycemic activity, leading to the development of the "glitazone" class of drugs for the treatment of type 2 diabetes. globalresearchonline.netresearchgate.netijpsdronline.com These compounds, such as Rosiglitazone and Pioglitazone, primarily exert their effects by acting as agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism. nih.govglobalresearchonline.netnih.gov

However, the therapeutic potential of TZD derivatives extends far beyond diabetes. benthamdirect.comnih.gov Extensive research has revealed a broad spectrum of pharmacological activities, including:

Anticancer: TZD derivatives have been shown to influence key pathways in tumorigenesis, such as cell proliferation, apoptosis, and angiogenesis. rsc.orgnih.gov

Antimicrobial: Various TZD derivatives have demonstrated activity against a range of bacterial and fungal pathogens. mdpi.comnih.govmdpi.comresearchgate.net

Anti-inflammatory: The anti-inflammatory properties of TZDs have been well-documented, often linked to their modulation of PPARs. nih.govnih.gov

Antioxidant: Certain TZD derivatives have been found to possess antioxidant capabilities. nih.govsemanticscholar.orgmdpi.com

Anticonvulsant and Antihyperlipidemic: The therapeutic applications of TZDs have also been explored for neurological disorders and lipid management. nih.gov

This wide range of biological activities has spurred continuous and swift development in the synthesis of novel TZD-containing molecules, making it a highly active area of academic and industrial research. benthamdirect.comresearchgate.net

Contextualization of 2,4-Thiazolidinedione, 4-oxime within the Broader Thiazolidione Class for Academic Research

While substitutions at the C-5 and N-3 positions of the 2,4-thiazolidinedione ring have been the primary focus of research, modifications at the carbonyl groups are less common. The compound this compound, represents such a modification, where the carbonyl group at the 4-position is converted to an oxime.

An oxime is a chemical compound belonging to the imines, with the general formula R¹R²C=NOH. In the case of this compound, this modification introduces a new functional group with distinct chemical properties compared to the original carbonyl group.

Information specifically on the synthesis, properties, and biological activity of this compound is limited in publicly available research literature. However, its existence and potential utility as a synthetic intermediate are noted in patent literature. For instance, patents describe the conversion of an aldehyde to a new oxime, which is then used to produce a nitrile. google.comgoogle.com This suggests a role for the 4-oxime derivative as a stepping stone in the synthesis of more complex molecules.

The PubChem database provides basic information on this compound, which is summarized in the table below.

| Property | Value |

|---|---|

| Molecular Formula | C3H4N2O2S |

| Molecular Weight | 132.14 g/mol |

| InChIKey | CKRVGDVXXCIOIQ-UHFFFAOYSA-N |

| Predicted XLogP3-AA | -0.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

The lack of extensive research on this compound itself highlights a potential underexplored area within the broader field of TZD chemistry. The introduction of an oxime group could alter the molecule's binding properties and lead to novel biological activities. Future research could focus on the synthesis and biological evaluation of this and similar derivatives to fully understand the structure-activity relationships of modifications at the 4-position of the 2,4-thiazolidinedione scaffold.

Structure

2D Structure

3D Structure

Properties

CAS No. |

19387-59-8 |

|---|---|

Molecular Formula |

C3H4N2O2S |

Molecular Weight |

132.14 g/mol |

IUPAC Name |

(4E)-4-hydroxyimino-1,3-thiazolidin-2-one |

InChI |

InChI=1S/C3H4N2O2S/c6-3-4-2(5-7)1-8-3/h7H,1H2,(H,4,5,6) |

InChI Key |

CKRVGDVXXCIOIQ-UHFFFAOYSA-N |

SMILES |

C1C(=NO)NC(=O)S1 |

Isomeric SMILES |

C1C(=NC(=O)S1)NO |

Canonical SMILES |

C1C(=NC(=O)S1)NO |

Synonyms |

4-Hydroxyimino-2-thiazolidinone |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,4 Thiazolidinedione, 4 Oxime and Its Analogues

Established Synthetic Pathways for the 2,4-Thiazolidinedione (B21345) Core

The 2,4-thiazolidinedione (TZD) scaffold is a foundational structure in medicinal chemistry. nih.gov Its synthesis has been accomplished through several reliable and well-documented pathways.

One of the most common and established methods for synthesizing the 2,4-thiazolidinedione core involves the condensation reaction between thiourea (B124793) and chloroacetic acid. nih.govjddtonline.info This reaction is typically performed by refluxing the two reagents in an aqueous solution. ijpbs.com The mechanism involves an initial S-alkylation of thiourea by chloroacetic acid, followed by an intramolecular cyclization to form an intermediate, which then hydrolyzes to yield the final 2,4-thiazolidinedione product. nih.gov

Various reaction conditions have been explored to optimize the yield and purity of the product. Heating the reactants in water with concentrated hydrochloric acid for 8 to 10 hours is a frequently cited method. jddtonline.infoijpbs.com After the reaction, the product often solidifies upon cooling and can be purified by recrystallization from a solvent like ethanol (B145695). ijpbs.com A patent describes a method where controlling the pH of the aqueous solution to between 0.5 and 2 and maintaining a reaction temperature of 95–110°C for 3–5 hours can result in a high-purity product with a yield of 87%. google.com Microwave irradiation has also been employed to facilitate the synthesis, offering a more rapid and efficient alternative to conventional heating. mdpi.com

Table 1: Synthesis of 2,4-Thiazolidinedione via Thiourea and Chloroacetic Acid

| Reagents | Solvent/Catalyst | Conditions | Yield | Source(s) |

|---|---|---|---|---|

| Thiourea, Chloroacetic Acid | Water, conc. HCl | Reflux, 8-10 hours at 100-110°C | 73% | ijpbs.com |

| Thiourea, Chloroacetic Acid | Water, pH 0.5-2 (HCl or H₂SO₄) | 95-110°C, 3-5 hours | 87% | google.com |

| Thiourea, Monochloroacetic Acid | Water | Microwave irradiation, 110°C, 12 min | 90% | mdpi.com |

| Thiourea, Chloroacetic Acid | Water, conc. HCl | Reflux, 5-6 hours | Not specified | ijarsct.co.in |

An alternative synthetic route to the 2,4-thiazolidinedione core utilizes thiosemicarbazone and ethyl chloroacetate (B1199739) as starting materials. nih.gov This method involves the reaction of thiosemicarbazone with ethyl chloroacetate in the presence of a base, such as sodium ethoxide (NaOEt), to generate a 2-hydrazino-4-thiazolidinone intermediate. nih.gov This intermediate is then subjected to hydrolysis, typically by refluxing in dilute hydrochloric acid, to yield the desired 2,4-thiazolidinedione ring system. nih.gov

Another approach involves the synthesis of thiosemicarbazone from benzaldehyde (B42025) and thiosemicarbazide, which is then transformed into a thiazolidin-4-one derivative using methyl 2-chloroacetate. nih.gov

Synthesis of 2,4-Thiazolidinedione, 4-oxime and its Precursors

The synthesis of this compound, which involves the conversion of the ketone group at the C-4 position of the thiazolidinedione ring into an oxime (C=NOH), is less commonly documented in scientific literature compared to the synthesis of the core TZD structure. However, the transformation can be achieved through standard organic chemistry reactions.

Following a convergent strategy, a pre-formed oxime derivative could potentially be reacted with reagents that build the thiazolidinedione ring around it. This is not a standard or documented method for this specific compound, as most synthetic strategies focus on modifying a pre-existing 2,4-thiazolidinedione core.

The most direct and chemically logical method for the synthesis of this compound is the direct conversion of the 4-keto group of the 2,4-thiazolidinedione parent molecule. This transformation is a classic reaction of ketones to form oximes. The process typically involves reacting the 2,4-thiazolidinedione with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in a suitable solvent, such as ethanol or pyridine. The reaction is often carried out in the presence of a base (e.g., sodium acetate, pyridine) to neutralize the HCl released from the hydroxylamine salt, thereby liberating the free hydroxylamine nucleophile to attack the carbonyl carbon at the 4-position. Subsequent dehydration of the resulting hemiaminal intermediate yields the final this compound.

Derivatization Strategies for Enhancing Molecular Complexity and Functional Diversity

Strategies for derivatization of the 2,4-thiazolidinedione ring are crucial for expanding its chemical space and exploring structure-activity relationships. The primary sites for modification are the active methylene (B1212753) group at the C-5 position and the nitrogen atom at the N-3 position. nih.govmdpi.com

Functionalization at the C-5 methylene position is a key strategy for creating diverse 2,4-thiazolidinedione derivatives. nih.gov The most prevalent method for achieving this is the Knoevenagel condensation, which involves the reaction of the active methylene unit of the TZD ring with an aldehyde, followed by dehydration to form a new olefin. nih.govresearchgate.net This reaction is typically catalyzed by a base. nih.gov

A variety of bases can be employed to facilitate the condensation, including primary and secondary amines like piperidine, as well as inorganic bases such as sodium hydroxide (B78521) (NaOH) and potassium carbonate (K₂CO₃). nih.gov The reaction is generally conducted in standard organic solvents like alcohols, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO). nih.gov The introduction of a benzylidene linker at the C-5 position results in 5-benzylidene-TZD derivatives, a widely studied class of compounds. nih.gov For instance, a series of 5-(substituted benzylidene)-TZD derivatives were developed using a catalytic amount of piperidine. nih.gov In addition to conventional heating, alternative energy sources such as microwave irradiation have been utilized to promote the reaction. nih.gov

Novel two-component reactions have also been developed. For example, a one-pot synthesis involving 2,4-thiazolidinedione, an appropriate aldehyde, and an alkyl halide can be performed under sonification to yield a disubstituted product, with substitutions at both the C-5 and N-3 positions. nih.gov

| Compound Class | Synthetic Method | Reactants | Catalyst/Conditions | Reference |

| 5-(substituted benzylidene)-TZD derivatives | Knoevenagel Condensation | 2,4-Thiazolidinedione, Substituted benzaldehydes | Piperidine, EtOH | nih.gov |

| 5-Naphthylidene-2,4-thiazolidinedione derivatives | Knoevenagel Condensation | 2,4-Thiazolidinedione, Naphthaldehyde derivatives | Not specified | nih.gov |

| 5-benzylidene-2,4-thiazolidinedione conjugates | Not specified | Not specified | Not specified | rsc.org |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivatives | Knoevenagel Condensation | 2,4-Thiazolidinedione, 4-Alkylbenzaldehydes | Not specified | nih.gov |

| 5-[3-[4-[2-(2-furyl)-5-methyl-4-oxazolylmethoxy]-3-methoxyphenyl]propyl]-2,4-oxazolidinedione | Multi-step synthesis | Various intermediates | Immobilized lipase (B570770) for asymmetric acetylation | nih.gov |

The nitrogen atom at the N-3 position of the thiazolidinedione ring is another key site for derivatization, allowing for the introduction of various substituents to modulate the compound's properties. nih.govmdpi.com A common approach involves the reaction of the TZD core with alkyl halides. nih.gov

The Mannich reaction is another effective method for N-3 substitution. This reaction involves the aminoalkylation of the active hydrogen on the N-3 nitrogen with formaldehyde (B43269) and a secondary amine, leading to the formation of Mannich bases. jddtonline.infosemanticscholar.org A series of N-substituted derivatives were prepared via the Mannich reaction using various secondary amines. jddtonline.info

More novel approaches include the synthesis of N-substituted TZD structures derived from oxazolidinethiones. nih.govresearchgate.net This method involves a reaction between an oxazolidinethione and bromoacetyl bromide, proceeding through an intramolecular nucleophilic substitution to yield the N-substituted 2,4-thiazolidinedione. researchgate.net

| Compound Class | Synthetic Method | Reactants | Key Features | Reference |

| N-Alkyl TZD Derivatives | Alkylation | 2,4-Thiazolidinedione, Alkyl halide | Direct substitution on the N-3 nitrogen. | nih.gov |

| N-Substituted Mannich Bases | Mannich Reaction | 2,4-Thiazolidinedione, Formaldehyde, Secondary amines | Forms N-CH₂-NR₂ linkage. | jddtonline.infosemanticscholar.org |

| N-Substituted TZDs from Oxazolidinethiones | Intramolecular Nucleophilic Substitution | Oxazolidinethione, Bromoacetyl bromide | Novel route utilizing a different starting heterocycle. | researchgate.net |

| 3,5-Disubstituted Thiazolidin-2,4-dione | Knoevenagel condensation followed by Mannich reaction | TZD, Aldehyde, Formaldehyde, Amine | Stepwise derivatization at both C-5 and N-3 positions. | tandfonline.com |

The synthesis of hybrid molecules, which combine the 2,4-thiazolidinedione scaffold with other biologically active pharmacophores, is a prominent strategy to create compounds with potentially enhanced or dual activities. rsc.orgresearchgate.net This approach aims to leverage the therapeutic properties of each constituent moiety. rsc.org

Several classes of hybrid molecules have been developed:

Thiazolidinedione-1,3,4-oxadiazole Hybrids: These compounds are synthesized with the goal of combining the functionalities of both heterocycles. rsc.org A series of novel 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,5-dione derivatives have been successfully synthesized and characterized. rsc.org

Thiazolidinedione-Benzothiazole Hybrids: Benzothiazole-substituted TZD hybrids have been synthesized using the Knoevenagel condensation method, yielding products with good efficiency. rsc.org

Thiazolidinedione-Thiosemicarbazone Hybrids: TZD-based hybrids incorporating a thiosemicarbazone moiety have been designed and synthesized, showing potential as antimycobacterial agents. nih.gov Similarly, TZD-chlorophenylthiosemicarbazone hybrids have been obtained through a three-step procedure starting from (2,4-dioxothiazolidin-5-yl/ylidene)acetic acids. mdpi.com

Thiazolidinedione-Pyrazole Hybrids: Conjugates of thiazolidine-2,4-dione and pyrazole (B372694) have been synthesized and evaluated for various biological activities. ijpsdronline.com

Thiazolidinedione-Chromone and -Quercetin Hybrids: TZDs have been conjugated with substituted chromones through a methylene linkage and with quercetin (B1663063) via a diether linkage, demonstrating strong bioactivity. rsc.org

| Hybrid Scaffold | Linkage Strategy | Synthetic Method | Reference |

| TZD-1,3,4-Oxadiazole | Methyl linkage at N-3 | Multi-step synthesis | rsc.org |

| TZD-Benzothiazole | Benzylidene linkage at C-5 | Knoevenagel Condensation | rsc.org |

| TZD-Thiosemicarbazone | Hydrazinylidenemethyl linkage | Multi-step synthesis from (2,4-dioxothiazolidin-5-yl/ylidene)acetic acids | nih.govmdpi.com |

| TZD-Pyrazole | Not specified | Not specified | ijpsdronline.com |

| TZD-Chromone | Methylene linkage | Not specified | rsc.org |

| TZD-Quercetin | Diether linkage | Not specified | rsc.org |

Novel Synthetic Approaches and Catalytic Methods for 2,4-Thiazolidinedione Derivatives

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and novel methods for the synthesis of 2,4-thiazolidinedione derivatives. rsc.orgnih.govfrontiersin.org These approaches often lead to higher yields, shorter reaction times, and simpler work-up procedures compared to conventional methods. rsc.orgfrontiersin.org

Green Chemistry Approaches: A significant development is the use of deep eutectic solvents (DESs) in the synthesis of TZD derivatives via Knoevenagel condensation. frontiersin.org DESs, such as a mixture of choline (B1196258) chloride and N-methylurea, can act as both the solvent and the catalyst, eliminating the need for volatile and often toxic organic solvents. frontiersin.org This method has been successfully used to synthesize a series of 19 TZD derivatives with yields ranging from 21% to over 90%. frontiersin.org

Alternative Energy Sources:

Microwave Irradiation: The use of microwave irradiation has been reported to accelerate the synthesis of TZD derivatives, such as in the preparation of phosphazene derivatives containing a thiazolidinedione group. nih.gov

Ultrasound-Assisted Synthesis: Sonification has been employed in one-pot, three-component reactions to produce disubstituted TZDs. nih.gov The use of ultrasound in conjunction with ionic liquid catalysts like 1,1,3,3-tetramethylguanidinium lactate (B86563) ([TMG][Lac]) has also been shown to produce TZD derivatives in very high yields (91–98%). rsc.org

Novel Catalytic Systems: The use of polyethylene (B3416737) glycol-600 (PEG-600) as a catalyst and reaction medium for the synthesis of quinolinylidinethiazolidine-2,4-diones represents another innovative approach. rsc.org This method provides an efficient pathway to complex TZD derivatives. rsc.org

| Method | Key Feature | Catalyst/Medium | Advantages | Reference |

| Deep Eutectic Solvents (DES) | Green Chemistry | Choline chloride, N-methylurea | Acts as both solvent and catalyst, environmentally friendly. | frontiersin.org |

| Microwave Irradiation | Energy Efficiency | Not specified | Accelerated reaction times. | nih.gov |

| Ultrasound-Assisted Synthesis | Energy Efficiency | 1,1,3,3-Tetramethylguanidinium lactate ([TMG][Lac]) ionic liquid | High yields (91-98%). | rsc.org |

| Polyethylene Glycol (PEG) Catalysis | Novel Medium | Polyethylene glycol-600 | Serves as an efficient reaction medium and catalyst. | rsc.org |

Preclinical Biological Activities and Therapeutic Potential of 2,4 Thiazolidinedione, 4 Oxime Derivatives

Antihyperglycemic and Antidiabetic Effects in Preclinical Models

The potential of 2,4-thiazolidinedione (B21345) derivatives in the management of hyperglycemia and diabetes has been a primary area of investigation. These compounds primarily act as insulin (B600854) sensitizers, improving the body's response to insulin and thereby lowering blood glucose levels. researchgate.netijpsdronline.com

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism and Activation

A key mechanism underlying the antidiabetic effects of 2,4-thiazolidinedione derivatives is their potent agonistic activity towards the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.govnih.gov PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. nih.gov

Activation of PPARγ by thiazolidinedione derivatives modulates the transcription of several genes involved in insulin signaling pathways, leading to enhanced insulin sensitivity in peripheral tissues such as adipose tissue, skeletal muscle, and the liver. nih.govnih.gov This class of compounds, often referred to as glitazones, are well-established as high-affinity ligands for PPARγ. jazindia.com The interaction between the thiazolidinedione core and the receptor is a critical determinant of the observed antihyperglycemic activity. who.int For instance, certain benzylidene-2,4-thiazolidinedione derivatives have been investigated for their potential as partial PPARγ agonists. nih.gov

Insulin Sensitizing Activity in Animal Models

The insulin-sensitizing effects of 2,4-thiazolidinedione derivatives have been demonstrated in various preclinical animal models of diabetes and insulin resistance. These models are crucial for evaluating the therapeutic potential of these compounds before consideration for human studies.

KKAy mice: This genetically obese and diabetic mouse model has been utilized to evaluate the antidiabetic effects of novel 5-substituted 2,4-thiazolidinedione derivatives. nih.govresearchgate.net Studies have shown that these compounds can effectively lower blood glucose levels in KKAy mice. ijpsdronline.comnactem.ac.uk

Wistar fatty rats: Similar to KKAy mice, Wistar fatty rats represent another genetically obese and insulin-resistant rodent model. nactem.ac.uk Research has demonstrated the potent glucose- and lipid-lowering activities of 2,4-thiazolidinedione derivatives in these animals. nih.govresearchgate.net For example, the well-known thiazolidinedione, pioglitazone, has been shown to increase insulin sensitivity in vivo in Wistar fatty rats. nactem.ac.uk Furthermore, troglitazone, another derivative, has been shown to prevent free fatty acid-induced insulin resistance in male Wistar rats. nih.gov

Dexamethasone-induced diabetic rats: This model involves the induction of insulin resistance through the administration of dexamethasone, a glucocorticoid. Novel 2,4-thiazolidinedione derivatives have been evaluated for their blood glucose-lowering potential in this model, demonstrating their hypoglycemic effects. nih.gov

Streptozotocin-induced diabetic mice: Streptozotocin is a chemical that is toxic to the insulin-producing beta cells of the pancreas, leading to a model of type 1 diabetes. Benzylidene-2,4-thiazolidinedione derivatives have been assessed for their in vivo antidiabetic activity using this model, with some compounds showing potent effects in reducing fasting blood glucose levels. nih.gov

Anticancer Activity in In Vitro Models

Beyond their metabolic effects, 2,4-thiazolidinedione derivatives have emerged as a promising scaffold for the development of novel anticancer agents. nih.gov Their mechanism of action in cancer cells is multifaceted, involving the modulation of various signaling pathways and cellular processes.

Inhibition of Kinases

One of the key anticancer mechanisms of 2,4-thiazolidinedione derivatives is their ability to inhibit specific kinases that are crucial for tumor growth and survival.

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. semanticscholar.orgresearchgate.net Several novel 2,4-dioxothiazolidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.govresearchgate.net For example, certain derivatives have demonstrated significant anti-VEGFR-2 efficacy with IC50 values in the nanomolar range. plos.org One study reported a compound with an IC50 value of 0.079 μM for VEGFR-2 inhibition. nih.gov Another derivative, compound 20f, was identified as a potent inhibitor of VEGFR-2 with an IC50 value of 0.22±0.02 μM. nih.gov

HDAC4: Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression and are often dysregulated in cancer. Some thiazolidinedione-based derivatives have been developed as dual-targeting agents that inhibit both PPARγ and HDACs. nih.gov Specifically, diaryl pyrazoline thiazolidinediones have been identified as dual inhibitors of VEGFR-2 and HDAC4. nih.gov In one study, compounds 29b and 30b emerged as potent inhibitors of HDAC4 with IC50 values of 0.34 and 0.36 μM, respectively. nih.gov

Modulation of Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various types of cancer and plays a role in inflammation and cell proliferation. utrgv.edu Some 2,4-thiazolidinedione derivatives have been shown to modulate the expression of COX-2. For instance, a study demonstrated that a specific 2,4-thiazolidinedione derivative significantly inhibited lipopolysaccharide (LPS)-induced COX-2 mRNA expression in a dose-dependent manner in RAW 264.7 macrophages. nih.gov This suggests that the anti-inflammatory and potentially anticancer effects of some derivatives may be mediated, in part, through the downregulation of COX-2. mdpi.comsibils.org

Cytotoxicity against Specific Cancer Cell Lines

The anticancer potential of 2,4-thiazolidinedione derivatives has been further evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines.

| Cell Line | Compound/Derivative | IC50/GI50 | Reference |

| MCF-7 (Breast Cancer) | 2,4-dioxothiazolidine derivative 22 | 1.21 ± 0.04 µM | nih.gov |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | - | nih.gov | |

| N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl) derivatives | Mild to moderate | researchgate.net | |

| Isoxazole curcumin (B1669340) analog 22 | - | mdpi.com | |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate 2 | 4.3 ± 0.11 µg/mL (0.013 µM) | mdpi.com | |

| MDA-MB-231 (Breast Cancer) | 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | - | nih.gov |

| Thiazolidine-2,4-dione-1,2-dihydroquinolone hybrid 12a | 40 µM | semanticscholar.org | |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate 2 | 18.28 µg/mL (0.056 µM) | mdpi.com | |

| nrCap18 peptide | 0.29 µg/ml | nih.gov | |

| K-562 (Leukemia) | 5-Naphthylidene-2,4-thiazolidinedione 21a | 0.42 mM | nih.gov |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | Growth Inhibition: 94.75% | nih.gov | |

| N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl) derivatives | Mild to moderate | researchgate.net | |

| Isoxazole curcumin analog 22 | 0.5 µM | mdpi.com | |

| HepG-2 (Liver Cancer) | 2,4-dioxothiazolidine derivative 22 | 2.04 ± 0.06 µM | nih.gov |

| Thiazolidine-2,4-dione-1,2-dihydroquinolone hybrid 12a | 10 µM | semanticscholar.org | |

| 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) | Cytotoxic | nih.gov | |

| 5-(3,5-dichlorophenylmethyl)-2,4-thiazolidinedione (DCPMT) | Cytotoxic | nih.gov | |

| 5-(4-methoxyphenylmethylene)-2,4-thiazolidinedione (MPMT-I) | Cytotoxic | nih.gov | |

| Thiohydantoin derivative 7e | 15.49 µM | biochemjournal.com | |

| PC-3 (Prostate Cancer) | 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | GI50: 1.90 μM | nih.gov |

*GI50 refers to the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity (Antibacterial, Antifungal)

Recent research has highlighted the potential of 2,4-thiazolidinedione derivatives as effective antimicrobial agents against a spectrum of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govresearchgate.net The antimicrobial efficacy of these derivatives is often attributed to their ability to inhibit cytoplasmic Mur ligases, essential enzymes in bacterial cell wall synthesis. nih.govmdpi.com

A study involving newly synthesized thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids demonstrated significant antibacterial activity. mdpi.com Several of these compounds exhibited minimum inhibitory concentrations (MIC) as low as 3.91 mg/L against reference bacterial strains, with some showing activity comparable or superior to the standard drugs oxacillin (B1211168) and cefuroxime. mdpi.com Another series of N-substituted thiazolidine-2,4-dione derivatives also displayed superior antimicrobial potential in in vitro screenings. mdpi.com

Furthermore, certain 2,4-thiazolidinedione derivatives containing a chromene scaffold have been shown to be more active than the commercial drugs gentamicin (B1671437) and fluconazole (B54011) against tested microbial species. mdpi.com The introduction of a 1,2,3-triazole scaffold into the 2,4-thiazolidinedione structure has also resulted in compounds with superior antibacterial and antifungal activities when compared to ciprofloxacin (B1669076) and fluconazole. nih.gov

Interestingly, while many derivatives show broad-spectrum activity, some exhibit more specific actions. For instance, one study found that while several synthesized derivatives had weak to moderate activity against Gram-negative bacteria and fungi, only 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid was active against the Gram-positive bacterium Staphylococcus aureus. nih.govresearchgate.net The 4-thioxo-thiazolidin-2-one derivatives have shown particular promise against multidrug-resistant Staphylococcus aureus clinical isolates. nih.gov

Table 1: Antibacterial and Antifungal Activity of Selected 2,4-Thiazolidinedione Derivatives

| Compound Type | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids | Gram-positive and Gram-negative bacteria | MIC values as low as 3.91 mg/L; some compounds more active than oxacillin and cefuroxime. | mdpi.com |

| 2,4-thiazolidinedione derivatives with a chromene scaffold | Bacterial and fungal species | More active than gentamicin and fluconazole. | mdpi.com |

| Thiazolidine-2,4-diones with a 1,2,3-triazole scaffold | Bacterial and fungal strains | Superior antibacterial and antifungal activities compared to ciprofloxacin and fluconazole. | nih.gov |

| 4-thioxo-thiazolidin-2-one derivatives | Multidrug-resistant Staphylococcus aureus | Promising activity against planktonic cells and biofilm formation. | nih.gov |

| 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid | Staphylococcus aureus | Showed specific antibacterial activity against this Gram-positive bacterium. | nih.govresearchgate.net |

Anti-inflammatory Activity

The anti-inflammatory properties of 2,4-thiazolidinedione derivatives are well-documented, with many compounds demonstrating significant activity in various preclinical models. sibils.orgnih.govresearchgate.net These derivatives are known to interfere with the expression of several pro-inflammatory proteins, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govsibils.org

The carrageenan-induced paw edema test, a standard model for evaluating acute inflammation, has been used to assess the anti-inflammatory potential of newly synthesized thiazolidine (B150603) derivatives. researchgate.netresearchgate.net In one study, a series of nine novel heterocyclic compounds, including 2,4-thiazolidinedione derivatives, were evaluated for their anti-inflammatory effects using the carrageenan and formalin-induced rat paw edema model. bohrium.com Compound 13a, in particular, demonstrated significant anti-inflammatory activity, with a 93.6% reduction in paw volume at the fourth hour, an effect comparable to the standard drug diclofenac (B195802) sodium. bohrium.com

Another study investigating novel substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones reported their in vitro anti-inflammatory activity. nih.gov The highest inhibition of 90.64% and 89.61% was exhibited by compounds 4k and 4f, respectively, at a concentration of 500 µg/mL in the human red blood cell membrane stabilization assay. nih.gov

A key mechanism underlying the anti-inflammatory effects of many 2,4-thiazolidinedione derivatives is their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.govnih.gov COX-2 is a crucial enzyme in the synthesis of prostaglandins, which are important mediators of inflammation and pain. nih.gov

One study investigated the inhibitory effect of 2,4 bis-[(4-ethoxyphenyl)azo] 5-(3-hydroxybenzylidene) thiazolidine-2,4-dione (TZD-OCH2CH3) on COX-2 expression in RAW 264.7 macrophages. nih.gov Treatment with this compound significantly inhibited LPS-induced COX-2 mRNA expression by 37.10% and 67.76% at concentrations of 30 and 60 μg/mL, respectively. nih.gov

Furthermore, researchers have designed and synthesized novel 2,4-thiazolidinedione derivatives with the specific aim of developing selective COX-2 inhibitors. nih.gov For instance, a series of 2-imino-4-thiazolidinone derivatives were evaluated for their COX-1/COX-2 inhibitory activity. nih.gov Among the tested compounds, one derivative emerged as a potent COX-2 inhibitor with an IC50 value of 3.29 μΜ and a selectivity index of 29.00. nih.gov Another study on 4-thiazolidinone-pyridine hybrids identified compounds with a 2,5-dimethoxy group as having the highest docking score against COX-2, suggesting their potential as promising COX-2 inhibitors. utrgv.edu

Table 2: Cyclooxygenase (COX) Enzyme Inhibition by Selected 2,4-Thiazolidinedione Derivatives

| Compound/Derivative | Enzyme Target | Key Findings | Reference(s) |

|---|---|---|---|

| 2,4 bis-[(4-ethoxyphenyl)azo] 5-(3-hydroxybenzylidene) thiazolidine-2,4-dione | COX-2 | Significantly inhibited LPS-induced COX-2 mRNA expression in RAW 264.7 macrophages. | nih.gov |

| 2-imino-4-thiazolidinone derivative (25c) | COX-1/COX-2 | Potent COX-2 inhibitor with an IC50 of 3.29 μΜ and a selectivity index of 29.00. | nih.gov |

| 4-thiazolidinone-pyridine hybrids with 2,5-dimethoxy group | COX-2 | Highest docking score against COX-2, indicating potential as inhibitors. | utrgv.edu |

| Thiazolidin-4-ones derivatives (2a-b) | COX-1/COX-2 | Showed COX-2 inhibition potency and selectivity. | researchgate.net |

Antioxidant Activity

Derivatives of 2,4-thiazolidinedione have demonstrated notable antioxidant properties in various in vitro assays. nih.govjddtonline.infonih.gov The antioxidant action of these compounds is often linked to their ability to scavenge free radicals, which are highly reactive molecules that can cause cellular damage. nih.gov

In one study, the antioxidant activity of five 2,4-thiazolidinedione derivatives was evaluated using the DPPH (1,1-diphenyl-2-picryl-hydrazil) free radical scavenging assay. jddtonline.info All tested compounds showed antioxidant activity, with two compounds, ISS-3 and ISS-5, exhibiting promising activity at a concentration of 50µg/ml. jddtonline.info Another research effort synthesized twelve new phenolic derivatives of thiazolidine-2,4-dione and assessed their antioxidant capacity through various in vitro assays. dntb.gov.ua The polyphenolic compounds 5f and 5l were identified as potent antiradical and electron donors, with activity comparable to reference antioxidants. dntb.gov.ua

Furthermore, a study on thiazolidinedione derivatives as α-amylase inhibitors also evaluated their radical scavenging ability. nih.govresearchgate.net Compound 6 in this study demonstrated the highest potency in radical scavenging compared to the reference drug and other synthesized compounds. nih.govresearchgate.net

The antioxidant activity of 2,4-thiazolidinedione derivatives is largely attributed to their potential to scavenge reactive oxygen species (ROS). nih.gov ROS are a type of free radical that can damage cells, proteins, and DNA. nih.gov The ability of TZD analogues to scavenge these harmful species contributes to their therapeutic potential in conditions associated with oxidative stress. nih.gov

Studies have shown that certain 4-thiazolidinone-based derivatives can increase the production of ROS in some cell lines at high concentrations, which may be relevant to their potential anticancer effects. dntb.gov.ua However, in the context of antioxidant activity, the focus is on the ability of these compounds to neutralize existing ROS, thereby mitigating oxidative damage. The evaluation of ROS scavenging is a key component in understanding the antioxidant mechanism of these derivatives.

Anticonvulsant Activity

Thiazolidinone derivatives have emerged as a promising class of compounds for the development of new anticonvulsant agents. nih.govzsmu.edu.uaijpsjournal.comresearchgate.net Preclinical screening studies have identified several derivatives with significant anticonvulsant effects in established seizure models. zsmu.edu.uamdpi.com

A screening study of new thiazolidinone derivatives for anticonvulsant activity on a seizure model induced by pentylenetetrazole and maximal electroshock identified four out of nine compounds with an anticonvulsant effect. zsmu.edu.ua The lead compound, 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone (coded as Les-6222), exhibited the highest anticonvulsant properties. zsmu.edu.ua

In another study, a novel series of 2-(substituted-imino)thiazolidin-4-ones were synthesized and evaluated for their anticonvulsant activity. researchgate.net The compound 2-(4-(pentyloxy)phenylimino)thiazolidin-4-one (5d) was identified as the most potent anticonvulsant, with ED50 values of 18.5 mg/kg and 15.3 mg/kg in the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (Sc-PTZ) tests, respectively. researchgate.net

Furthermore, research on thiazole-bearing hybrids based on 2-imino-4-thiazolidinone and 2,4-dioxothiazolidine-5-carboxylic acid cores has also yielded promising results. mdpi.com The compounds 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one Ib, 2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)- acetamide (B32628) IId, and [2,4-dioxo-5-(thiazol-2-ylcarbamoylmethylene)-thiazolidin-3-yl]-acetic acid ethyl ester IIj demonstrated excellent anticonvulsant activity in both pentylenetetrazole-induced seizures and maximal electroshock seizure tests. mdpi.com

Table 3: Anticonvulsant Activity of Selected 2,4-Thiazolidinedione Derivatives

| Compound/Derivative | Seizure Model(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone (Les-6222) | Pentylenetetrazole-induced and maximal electroshock seizures | Exhibited the highest anticonvulsant properties in the screening study. | zsmu.edu.ua |

| 2-(4-(pentyloxy)phenylimino)thiazolidin-4-one (5d) | Maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (Sc-PTZ) | Most potent anticonvulsant with ED50 values of 18.5 mg/kg (MES) and 15.3 mg/kg (Sc-PTZ). | researchgate.net |

| 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one Ib | Pentylenetetrazole-induced and maximal electroshock seizures | Showed excellent anticonvulsant activity. | mdpi.com |

| 2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)- acetamide IId | Pentylenetetrazole-induced and maximal electroshock seizures | Demonstrated excellent anticonvulsant activity. | mdpi.com |

| [2,4-dioxo-5-(thiazol-2-ylcarbamoylmethylene)-thiazolidin-3-yl]-acetic acid ethyl ester IIj | Pentylenetetrazole-induced and maximal electroshock seizures | Exhibited excellent anticonvulsant activity. | mdpi.com |

Antimalarial Activity

The therapeutic potential of 2,4-thiazolidinedione derivatives extends to infectious diseases such as malaria. nih.gov While this area of research is less extensive compared to other activities, preliminary studies suggest that these compounds could serve as a scaffold for the development of new antimalarial agents.

One study has reported the potential antimalarial activity of 2,4-thiazolidinedione derivatives. nih.gov Further investigation into the specific derivatives and their efficacy against different strains of the malaria parasite is warranted to fully explore this therapeutic avenue. The development of novel antimalarial drugs is a global health priority, and the 2,4-thiazolidinedione scaffold may offer a valuable starting point for the design of new and effective treatments.

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. Derivatives of 2,4-thiazolidinedione have been explored as a potential new class of compounds in this therapeutic area.

Research into TZD-based hybrids has yielded compounds with significant antimycobacterial activity. Hybrids incorporating a thiosemicarbazone or a pyridinecarbohydrazone moiety have demonstrated high efficacy against the H37Rv strain and other wild strains of Mycobacterium tuberculosis. Some of these compounds exhibited Minimum Inhibitory Concentrations (MICs) in the sub-micromolar range, with values as low as 0.078 µM. Furthermore, these derivatives have shown synergistic effects when combined with first-line antitubercular drugs like isoniazid (B1672263) and rifampicin, suggesting their potential as co-adjuvants in tuberculosis treatment. nih.govresearchgate.net

Another area of investigation involves 2-iminothiazolidin-4-one derivatives. A series of these compounds bearing a pyrazole (B372694) moiety were tested against both replicating and non-replicating M. tuberculosis H37Rv strains. The antitubercular activity varied, with MIC values ranging from 3.03 to over 100 µg/mL. Notably, five derivatives showed promising potential against the replicating form of the bacteria, with MICs between 3.03 and 22.55 µg/mL. The most potent compound in this series, substituted with a 4-chlorophenyl group, displayed an MIC of 3.03 µg/mL. mdpi.com

Table 1: Antitubercular Activity of 2,4-Thiazolidinedione Derivatives

| Compound Class | Target Organism | Activity (MIC) |

|---|---|---|

| TZD-thiosemicarbazone/pyridinecarbohydrazone hybrids | Mycobacterium tuberculosis H37Rv and wild strains | 0.078 - 0.283 µM |

| 2-Iminothiazolidin-4-ones with pyrazole moiety | Mycobacterium tuberculosis H37Rv (replicating) | 3.03 - >100 µg/mL |

| 2-Iminothiazolidin-4-one with 4-chlorophenyl substituent | Mycobacterium tuberculosis H37Rv (replicating) | 3.03 µg/mL |

Antihyperlipidemic Activity

Thiazolidine-2,4-dione derivatives have been investigated for their potential to manage hyperlipidemia, often in the context of metabolic disorders like type 2 diabetes. These compounds primarily act as insulin sensitizers by activating peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in regulating both glucose and lipid metabolism.

In preclinical studies using high-fat diet and streptozotocin-induced diabetic animal models, the administration of thiazolidine-2,4-dione derivatives for 28 days led to significant improvements in metabolic risk factors. These compounds were observed to modulate altered hepatic and renal biomarkers. Histopathological analysis of the liver, kidney, and pancreas of the treated animals showed favorable changes compared to the untreated diabetic group, indicating a potential role in mitigating the complications associated with dyslipidemia and diabetes. nottingham.edu.cn

Other Preclinical Biological Applications

Beyond their antitubercular and antihyperlipidemic potential, 2,4-thiazolidinedione, 4-oxime derivatives have been identified as inhibitors of several key enzymes implicated in various disease pathologies.

Aldose Reductase Inhibition

Aldose reductase is a critical enzyme in the polyol pathway, which becomes overactive during hyperglycemia and contributes to diabetic complications. The inhibition of this enzyme is a therapeutic strategy to prevent or delay such complications.

Several series of 2,4-thiazolidinedione derivatives have been synthesized and evaluated as aldose reductase inhibitors. In one study, 5-(arylidene)thiazolidine-2,4-diones were prepared, with the most potent compound, 5-(2-Hydroxy-3-methylbenzylidene)thiazolidine-2,4-dione, exhibiting an IC50 value of 0.382 µM and a Ki value of 0.445 µM. nih.govscispace.com Another study focused on hybrids of 2,4-TZDs with a benzothiazole (B30560) heterocycle and a nitrophenacyl moiety. The most active of these hybrids demonstrated potent AR inhibition with an IC50 of 0.16 µM, which is comparable to the standard drug Epalrestat (IC50 of 0.10 µM). nih.govnih.gov

Table 2: Aldose Reductase Inhibitory Activity of 2,4-Thiazolidinedione Derivatives

| Compound Series | Most Potent Compound | Inhibition (IC50) |

|---|---|---|

| 5-(Arylidene)thiazolidine-2,4-diones | 5-(2-Hydroxy-3-methylbenzylidene)thiazolidine-2,4-dione | 0.382 µM |

| Benzothiazole-tethered thiazolidine-2,4-dione hybrids | Compound 8b | 0.16 µM |

| Thiazolyl-2,4-thiazolidinediones | 5-((2,4-dichlorothiazol-5-yl)methylene)thiazolidine-2,4-dione | 91.11% inhibition at 10⁻⁴ M |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity.

Benzylidene-2,4-thiazolidinedione derivatives have been synthesized as PTP1B inhibitors, with some compounds showing IC50 values in the low micromolar range. One of the most effective compounds in a particular series had an IC50 of 5.0 µM. nih.gov Further research has led to the development of thiazolidine-2,4-dione derivatives with even greater potency. For instance, a series of 41 derivatives were synthesized, with the most active compound, MY17, exhibiting an IC50 value of 0.41 µM, which was significantly more potent than the reference compound, lithocholic acid (IC50 = 9.62 µM). mdpi.com Another library of thiazolidin-4-one derivatives also demonstrated PTP1B inhibition in the micromolar range. nih.govresearchgate.net

Table 3: PTP1B Inhibitory Activity of 2,4-Thiazolidinedione Derivatives

| Compound Series | Most Potent Compound | Inhibition (IC50) |

|---|---|---|

| Benzylidene-2,4-thiazolidinedione derivatives | Compound 3e | 5.0 µM |

| Thiazolidine-2,4-dione derivatives | MY17 | 0.41 µM |

| Thiazolidin-4-one derivatives | 5-(Furan-2-ylmethylene)-2-(4-nitrophenylimino)thiazolidin-4-one (17) | Micromolar range |

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in diabetic patients.

A series of thiazolidine-2,4-dione derivatives have been synthesized and shown to be potent α-glucosidase inhibitors. In one study, all 36 synthesized compounds displayed stronger inhibitory activity than the positive control, acarbose (B1664774) (IC50 = 654.35 µM), with IC50 values ranging from 0.52 to 9.31 µM. nih.gov Another series of novel thiazolidine-2,4-dione and rhodanine (B49660) derivatives also exhibited potent inhibitory activity, with IC50 values in the range of 5.44 to 50.45 µM, again significantly more potent than acarbose (IC50 = 817.38 µM). nih.gov

Table 4: Alpha-Glucosidase Inhibitory Activity of 2,4-Thiazolidinedione Derivatives

| Compound Series | Activity Range (IC50) | Standard (Acarbose) IC50 |

|---|---|---|

| Thiazolidine-2,4-dione derivatives (C1-C36) | 0.52 - 9.31 µM | 654.35 µM |

| Thiazolidine-2,4-dione/rhodanine derivatives (5a-6k) | 5.44 - 50.45 µM | 817.38 µM |

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Inhibition

15-Hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the degradation of prostaglandins, which are involved in a wide range of physiological processes. Inhibitors of this enzyme can prolong the biological activity of prostaglandins.

Thiazolidinedione analogues have been identified as potent inhibitors of 15-PGDH. One such analogue, CT-8, was found to be a highly effective inhibitor. nih.govresearchgate.net Subsequent research led to the synthesis of novel thiazolidinedione analogues with even greater potency, exhibiting IC50 values in the nanomolar range. For instance, three compounds in one study had IC50 values of 25, 8, and 19 nM, respectively. nih.govebi.ac.uk Another potent inhibitor, 5-(4-(2-(thiophen-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione, was also found to be effective in the nanomolar range. nih.gov

Table 5: 15-PGDH Inhibitory Activity of 2,4-Thiazolidinedione Derivatives

| Compound Series | Most Potent Compound(s) | Inhibition (IC50) |

|---|---|---|

| Thiazolidinedione analogues | Compound 3 | 8 nM |

| Benzylidene thiazolidinedione derivatives | 5-(4-(2-(thiophen-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione | Nanomolar range |

Al-2 Quorum Sensing Inhibitionnih.gov

| Compound Class | Target Organism | Inhibitory Activity (EC50) | Mechanism of Action |

|---|---|---|---|

| Thiazolidinediones | Vibrio harveyi | Low micromolar range | Decreased the DNA-binding ability of LuxR protein |

Structure Activity Relationship Sar Studies of 2,4 Thiazolidinedione, 4 Oxime Derivatives

Elucidating Key Structural Features for Biological Activity

The biological activity of 2,4-thiazolidinedione (B21345) derivatives is intrinsically linked to their three-dimensional structure and the electronic properties of their constituent parts. SAR studies have consistently highlighted the importance of the core 2,4-thiazolidinedione ring, often referred to as the "head group," in anchoring the molecule to its biological target. juniperpublishers.comnih.gov The two carbonyl groups at positions 2 and 4 are crucial for activity, with the 4-carbonyl group being particularly unreactive, and any substitution at this position tends to diminish the compound's biological efficacy. juniperpublishers.com

The general pharmacophore model for many biologically active 2,4-thiazolidinedione derivatives consists of three key regions: the acidic 2,4-thiazolidinedione head group, a central aromatic ring, and a lipophilic tail. nih.gov The head group typically engages in hydrogen bonding interactions with the target protein. turkjps.orgplos.org The introduction of an oxime at the 4-position of the thiazolidinedione ring introduces a new vector for interaction and modifies the electronic landscape of the head group, influencing its binding characteristics.

Impact of Substitutions at the C-5 Position on Efficacy

The C-5 position of the 2,4-thiazolidinedione ring is a critical site for modification, and substitutions at this position have a profound impact on the efficacy and selectivity of the resulting derivatives. mdpi.comjuniperpublishers.com For many 2,4-thiazolidinedione-based compounds, the C-5 position is often substituted with a benzylidene or a similar aromatic moiety, which then connects to a lipophilic tail group. nih.govsemanticscholar.org

Research has shown that both saturated and unsaturated substituents at the C-5 position can yield active compounds, although unsaturated derivatives are often reported to be more potent. ijpsdronline.comjuniperpublishers.com The nature of the substituent on the aromatic ring connected to C-5 is also pivotal. Electron-withdrawing groups, such as nitro (NO2), chloro (Cl), and bromo (Br), have been shown to enhance antibacterial activity against certain strains like E. coli and also increase antioxidant activity. nih.gov Conversely, electron-releasing groups like methoxy (B1213986) (OCH3) can enhance activity against other bacterial strains such as S. aureus. nih.gov

Influence of N-3 Position Derivatization on Activity Profiles

The nitrogen atom at the N-3 position of the 2,4-thiazolidinedione ring represents another key handle for structural modification that significantly influences the biological activity profile. mdpi.comjuniperpublishers.com Derivatization at this position can alter the molecule's polarity, solubility, and ability to form hydrogen bonds.

Studies on various 2,4-thiazolidinedione derivatives have demonstrated that introducing different substituents at the N-3 position can lead to a diverse range of pharmacological effects, including antimicrobial, anticonvulsant, and antidiabetic activities. nih.govresearchgate.net For example, the synthesis of derivatives with a dialkyl amine appendage at the N-3 position has been explored for antidiabetic applications. researchgate.net

In the specific case of 2,4-thiazolidinedione, 4-oxime derivatives, modifications at the N-3 position would likely impact the orientation of the oxime moiety and any associated linker structures, thereby affecting their interaction with the target protein. The interplay between the N-3 substituent and the 4-oxime group is a critical area for SAR exploration to fine-tune the desired biological response.

Role of the Oxime Moiety and Linker Structures in Biological Potency

The introduction of an oxime moiety at the 4-position of the 2,4-thiazolidinedione ring is a significant structural modification that can profoundly influence biological potency. The oxime group (C=N-OH) can exist as E and Z isomers, and the specific stereochemistry can be crucial for proper binding to the target. It also introduces additional hydrogen bond donor and acceptor capabilities, potentially leading to new interactions within the binding site.

Linker structures, which connect the core this compound to other chemical moieties, are also of paramount importance. The length, flexibility, and chemical nature of the linker can dictate the optimal positioning of the entire molecule within the target's binding pocket. For instance, studies on other 2,4-thiazolidinedione derivatives have shown that modifying an ether linker to a ketone, alcohol, olefin, or amine can result in moderate to high biological activity. ijpsdronline.com In a study of 5-benzyl-2,4-thiazolidinedione oximes, an ethylene (B1197577) bridge between the oxime and a phenoxy group was found to be favorable for activity. nih.gov

The combination of the oxime functionality and a well-designed linker can lead to derivatives with enhanced potency and selectivity. For example, the incorporation of a benzothiazole (B30560) pharmacophore or a 4-nitrophenyl-2-oxoethyl substituent at position 3 of 5-arylidene-2,4-thiazolidinediones has been investigated to explore their role in aldose reductase inhibition. nih.gov

Analysis of Hydrophobic and Hydrogen Bond Interactions in Ligand-Target Binding

The binding of this compound derivatives to their biological targets is governed by a combination of intermolecular forces, with hydrophobic interactions and hydrogen bonds playing a central role. turkjps.orgplos.org The 2,4-thiazolidinedione head group, with its acidic proton on the nitrogen and carbonyl oxygens, is a prime candidate for forming hydrogen bonds with amino acid residues in the active site of a protein. turkjps.org

The lipophilic tail of the molecule, often an aromatic or heteroaromatic system, typically interacts with hydrophobic pockets within the binding site. nih.gov The extent and nature of these hydrophobic interactions are critical determinants of binding affinity. nih.govplos.org Molecular docking studies on various 2,4-thiazolidinedione derivatives have consistently shown interactions with hydrophobic residues. nih.gov

Pharmacophore Model Development for Targeted Biological Activities

Based on the accumulated SAR data, pharmacophore models can be developed to guide the design of new this compound derivatives with enhanced potency and selectivity for specific biological targets. ijpsdronline.comresearchgate.net A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a particular biological effect.

For 2,4-thiazolidinedione derivatives, a general pharmacophore model often includes:

An acidic head group (the 2,4-thiazolidinedione ring) capable of hydrogen bonding.

A central hydrophobic aromatic core.

A distal hydrophobic tail group.

The inclusion of a 4-oxime functionality would refine this model by adding specific hydrogen bond donor and acceptor features at a defined vector from the core ring. The development of such models, often aided by computational chemistry and molecular modeling, is an iterative process that involves synthesizing and testing new compounds to validate and improve the model's predictive power. This approach allows for a more rational and efficient drug discovery process, enabling the design of molecules with optimized interactions with their intended biological targets. ijpsdronline.comresearchgate.net

Computational Chemistry and Molecular Modeling of 2,4 Thiazolidinedione, 4 Oxime

Molecular Docking Investigations to Predict Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is widely used to forecast the binding mode and affinity of small molecule ligands, such as 2,4-thiazolidinedione (B21345) derivatives, to the active site of a target protein.

The 2,4-thiazolidinedione nucleus is the cornerstone of the "glitazone" class of antidiabetic drugs, which act as agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). researchgate.netresearchgate.net Consequently, numerous molecular docking studies have been performed to elucidate the interaction between TZD derivatives and this nuclear receptor. nih.gov These studies are fundamental to understanding the mechanism of action of existing drugs and for designing new, potentially safer modulators. researchgate.net

Docking simulations consistently show that the acidic TZD headgroup is crucial for binding within the PPARγ ligand-binding domain. researchgate.net The TZD moiety typically forms a network of hydrogen bonds with key amino acid residues in the active site, including Serine 289 (Ser289), Histidine 323 (His323), Histidine 449 (His449), and Tyrosine 473 (Tyr473). researchgate.net These interactions are vital for anchoring the ligand and initiating the conformational changes required for receptor activation. researchgate.net The binding energies calculated from these docking studies often correlate with the observed biological activity, with more negative values indicating stronger binding affinity. nih.govnih.gov For instance, various benzylidene-2,4-thiazolidinedione derivatives have shown good binding affinities with calculated binding energies ranging from -8.3 to -10.1 kcal/mol. nih.gov

Table 1: Molecular Docking Results of 2,4-Thiazolidinedione Derivatives with PPARγ

| Compound | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Reference |

|---|---|---|---|

| Benzylidene-2,4-thiazolidinedione derivative 16c | -10.1 | Hydrophobic interactions noted | nih.gov |

| Benzylidene-2,4-thiazolidinedione derivative 16d | -10.0 | Hydrophobic interactions noted | nih.gov |

| Compound 4h (a thiazolidine-4-one derivative) | Not specified, but noted H-bond | SER342 | vensel.org |

| Compound 4h (a TZD derivative) | -8.32 | Not specified | nih.gov |

| Compound 4n (a TZD derivative) | -8.29 | Not specified | nih.gov |

| Pioglitazone (Reference) | -8.558 | Gln286, His323, Tyr327, Lys367, His449, Tyr473 | nih.gov |

| Rosiglitazone (Reference) | -8.26 | Not specified | nih.gov |

The therapeutic potential of the 2,4-thiazolidinedione scaffold extends beyond diabetes, with derivatives showing activity against targets implicated in cancer, inflammation, and other diseases. nih.govnih.gov Molecular docking has been instrumental in exploring these possibilities.

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in cancer therapy due to its role in angiogenesis. Docking studies of TZD derivatives into the ATP-binding pocket of VEGFR-2 have helped in the design of potent inhibitors. mdpi.com These studies investigate the binding modes and energy scores to identify compounds with high affinity for the receptor. mdpi.com

IKK-β kinase: Inhibition of IκB kinase β (IKK-β) is a promising strategy for treating inflammatory diseases. In silico simulation studies have provided insights into the binding modes of novel TZD-based modulators with IKK-β, guiding optimization efforts to develop more potent compounds.

HDAC4: Histone deacetylase 4 (HDAC4), a class IIa HDAC, is involved in tissue growth and development. Docking studies have been used to rationalize the structure-activity relationships of TZD analogs as HDAC4 inhibitors, revealing that these ligands bind via a two-step mechanism involving molecular recognition and induced fit.

COX-2: Cyclooxygenase-2 (COX-2) is a well-known target for anti-inflammatory drugs. Docking studies have explored the binding of TZD derivatives to the COX-2 active site, with some compounds showing high binding energies, suggesting potential anti-inflammatory activity. nih.gov For example, one derivative exhibited a binding energy of -10.98 kcal/mol with a COX target. nih.gov

Lysosomal Protective Protein (LPP) and Thromboxane-A Synthase (TXAS): In silico target prediction tools have suggested that TZD-related scaffolds, such as 2-thioxo-4-thiazolidinone, may have an affinity for targets like lysosomal protective protein and thromboxane-A synthase. researchgate.net Subsequent molecular docking simulations confirmed that these derivatives could form stable complexes with both LPP and TXAS. researchgate.net

A detailed analysis of docking results reveals the specific molecular interactions that govern ligand binding and affinity. Across different targets, the TZD core and its substituents engage in a variety of interactions, including hydrogen bonds, hydrophobic contacts, and pi-pi stacking.

For PPARγ, the TZD ring's oxygen and nitrogen atoms act as both hydrogen bond acceptors and donors, forming critical connections with polar residues in the active site. nih.gov In contrast, when targeting kinase domains like VEGFR-2, the interactions are often within the hydrophobic ATP-binding pocket, where different parts of the TZD derivative interact with residues such as Cysteine919 and Aspartate1046. mdpi.com

With HDAC4, the TZD moiety can serve as a linker between different chemical groups, and its orientation is critical; analogs with a terminal, sterically unhindered TZD group tend to be more active. The binding of TZD ligands to HDAC4 is competitive and involves a two-step mechanism.

Table 2: Key Amino Acid Interactions for 2,4-Thiazolidinedione Derivatives with Various Targets

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| PPARγ | His323, His449, Tyr473, Ser289, Gln286, Arg288, Leu270 | Hydrogen Bonding, Hydrophobic | nih.govsemanticscholar.org |

| VEGFR-2 | Cys919, Glu885, Asp1046 | Hydrogen Bonding | mdpi.com |

| 15-PGDH | ASN-91, GLY-93, GLY-12, TRY-151 | Not specified | researchgate.net |

| IKK-β | Not specified in abstract | Docking simulation performed |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Preclinical Drug-Likeness

Before a compound can be considered for further development, it is essential to evaluate its pharmacokinetic profile. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are used to assess the drug-likeness of novel molecules at an early stage. vensel.orgresearchgate.net For TZD derivatives, computational tools are employed to predict properties such as oral bioavailability, metabolic stability, and potential toxicity. vensel.orgresearchgate.net

These studies often involve calculating physicochemical properties and evaluating them against established guidelines like Lipinski's rule of five. researchgate.net Many designed TZD derivatives have shown favorable predicted ADME profiles, with good oral absorption and metabolic stability. vensel.orgresearchgate.net For instance, ADMET reports on certain TZD derivatives indicated favorable properties regarding hERG I & II, suggesting good metabolic stability. Toxicity prediction is also a critical component, helping to flag potential issues such as hepatotoxicity, which has been a concern with some marketed TZD drugs. vensel.org

Quantum Chemical Calculations and Theoretical Studies (e.g., Spectroscopic Data Interpretation)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules like 2,4-thiazolidinedione, 4-oxime. nih.govbiointerfaceresearch.com These theoretical studies are used to calculate quantum chemical descriptors, analyze frontier molecular orbitals (HOMO-LUMO), and plot molecular electrostatic potential (MEP) maps. nih.govbiointerfaceresearch.com

The HOMO-LUMO energy gap, for example, can indicate the chemical reactivity and charge-transfer possibilities within the molecule. biointerfaceresearch.com MEP maps visualize the electron density distribution, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) regions, which helps to explain how the molecule might interact with a biological receptor. nih.gov For oxime derivatives specifically, DFT has been used to evaluate geometrical properties and analyze the stability arising from hyperconjugative interactions. biointerfaceresearch.com These computational methods are also valuable for interpreting experimental spectroscopic data and understanding the structural and electronic features that contribute to a compound's biological activity. nih.gov

Mechanistic Insights into the Biological Actions of 2,4 Thiazolidinedione, 4 Oxime Derivatives Preclinical

Molecular Mechanism of PPARγ Activation

The therapeutic effects of 2,4-thiazolidinedione (B21345) derivatives in metabolic regulation are predominantly attributed to their role as potent agonists for PPARγ. nih.govwjpmr.com This activation initiates a cascade of molecular events that collectively modulate the expression of genes involved in energy homeostasis. nih.gov

The process begins when a 2,4-thiazolidinedione derivative, acting as an exogenous ligand, binds to the ligand-binding domain (LBD) of PPARγ. encyclopedia.pub This binding event induces a conformational change in the PPARγ protein. Upon activation, PPARγ forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). wjpmr.comencyclopedia.pub This partnership is crucial for the complex to be able to interact with DNA. The RXR itself is activated by ligands such as 9-cis-retinoic acid. wikipedia.org The formation of the PPARγ-RXR heterodimer is a critical step that precedes DNA binding and subsequent gene regulation. encyclopedia.pub

In its inactive state, the PPARγ-RXR complex may be bound to corepressor proteins on the DNA. nih.gov Following ligand binding and heterodimerization, the complex undergoes a conformational shift that leads to the dissociation of corepressors and the recruitment of coactivator proteins. wikipedia.org This activated heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. nih.govencyclopedia.pub The recruitment of coactivators, which can possess histone acetylase activity, facilitates the modification of chromatin structure, making the DNA more accessible for transcription. encyclopedia.pub

The binding of the activated PPARγ-RXR complex to PPREs directly influences the transcription of a suite of genes critical for glucose and lipid metabolism. wjpmr.comencyclopedia.pub Activation of PPARγ enhances the expression of genes such as glucose transporters (GLUTs), leading to increased glucose uptake in tissues like adipocytes and skeletal muscle. nih.gov In lipid metabolism, PPARγ activation promotes the expression of genes involved in fatty acid uptake, triglyceride synthesis, and storage, particularly within adipose tissue. encyclopedia.pubnih.gov This regulation leads to a decrease in plasma levels of free fatty acids and triglycerides. nih.gov Furthermore, PPARγ activation influences the production of adipokines, such as increasing levels of adiponectin, which improves insulin (B600854) sensitivity. nih.govnih.gov

| Gene Category | Examples of Regulated Genes | Metabolic Consequence |

| Glucose Metabolism | Glucose Transporter Type 4 (GLUT4) | Increased glucose uptake into muscle and fat cells. nih.gov |

| Lipid Metabolism | Lipoprotein lipase (B570770), Fatty acid translocase | Enhanced breakdown and uptake of circulating triglycerides and fatty acids. nih.govencyclopedia.pub |

| Adipokine Synthesis | Adiponectin | Increased insulin sensitivity, decreased gluconeogenesis. nih.govnih.gov |

| Inflammatory Signaling | Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6) | Inhibition of expression, reducing insulin resistance. nih.gov |

Mechanisms of Enzyme Inhibition (e.g., COX-2, Mur Ligases)

Beyond their action on nuclear receptors, certain 2,4-thiazolidinedione derivatives have been shown to directly inhibit the activity of specific enzymes.

Cyclooxygenase-2 (COX-2): Some derivatives of the 2,4-thiazolidinedione scaffold have demonstrated anti-inflammatory properties by inhibiting the COX-2 enzyme. nih.govmdpi.com COX-2 is a key enzyme in the synthesis of prostaglandins from arachidonic acid, which are mediators of inflammation, pain, and fever. nih.govyoutube.com Studies on specific thiazolidinedione derivatives have shown they can suppress the expression of COX-2 mRNA in a concentration-dependent manner, suggesting a potential therapeutic application in inflammation-associated disorders. nih.gov

Mur Ligases: The 2,4-thiazolidinedione moiety is also a structural feature in compounds designed as antimicrobial agents that target bacterial Mur ligases. nih.gov These cytoplasmic enzymes (MurC-F) are essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov Inhibition of these ATP-dependent enzymes disrupts cell wall synthesis, ultimately leading to bacterial cell death. nih.gov Research into related thiazolidinone compounds has identified potent inhibitors of MurD ligase, demonstrating the potential of this chemical scaffold in developing new antibacterial agents. nih.gov

| Enzyme Target | Biological Pathway | Mechanism of Inhibition | Potential Therapeutic Effect |

| Cyclooxygenase-2 (COX-2) | Prostaglandin Synthesis | Suppression of COX-2 mRNA expression. nih.gov | Anti-inflammatory |

| Mur Ligases (e.g., MurD) | Bacterial Peptidoglycan Synthesis | Competitive or non-competitive binding to the active site. nih.gov | Antibacterial |

Pathways Involved in Antioxidant Activity (e.g., ROS Scavenging)

Derivatives of 2,4-thiazolidinedione can also exhibit antioxidant activity by counteracting the damaging effects of reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules generated as byproducts of normal aerobic metabolism that can cause oxidative damage to cells, proteins, and DNA. mdpi.com The proposed mechanism for the antioxidant action of these derivatives involves their ability to act as ROS scavengers. They can donate a proton to neutralize free radicals, thereby terminating the cascade of oxidative reactions and preventing cellular damage. nih.gov

Elucidation of Signaling Cascades Modulated by 2,4-Thiazolidinedione, 4-oxime Analogues in Preclinical Settings

Preclinical research into the biological actions of 2,4-thiazolidinedione (TZD) derivatives has revealed a complex interplay with various intracellular signaling cascades. While the primary mechanism of action for many TZD compounds is the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), emerging evidence indicates that their analogues can modulate a broader spectrum of signaling pathways, contributing to their diverse pharmacological effects, including anticancer activities. Although specific preclinical data on the signaling cascades modulated exclusively by this compound is not extensively detailed in the available literature, the broader class of TZD analogues provides significant insights into their potential mechanisms of action.

The anticancer effects of TZD derivatives, for instance, are understood to be mediated through both PPARγ-dependent and PPARγ-independent pathways. researchgate.net In addition to activating PPARγ, these compounds can influence other critical cellular signaling pathways such as the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) signaling, the mitogen-activated protein kinase (MAPK) pathway, and the suppression of pro-inflammatory nuclear factor kappa B (NF-κB) signaling. nih.govnih.gov These pathways are fundamental in regulating tumor development, progression, and metastasis. nih.gov

PPARγ-Dependent and Independent Mechanisms:

The binding of TZD derivatives to PPARγ initiates a cascade of events that can lead to cell cycle arrest and apoptosis in cancer cells. researchgate.net This is often achieved by modulating the expression of proteins involved in cell cycle regulation, such as p21 and p27, and apoptosis, such as BAD and p53, while suppressing anti-apoptotic proteins like Bcl-2. researchgate.net

Beyond PPARγ, TZD analogues have been shown to impact key signaling pathways crucial for cancer cell survival and proliferation. researchgate.net These include the upregulation of PTEN/AMPK and the downregulation of the Akt/mTOR/p70S6 signaling pathways. researchgate.net Furthermore, the inhibition of the MEK1/2-ERK1/2 signaling pathway by these compounds is associated with a reduction in cell invasion. researchgate.net

The table below summarizes the key signaling pathways modulated by TZD analogues in preclinical cancer studies.

| Signaling Pathway | Modality | Key Proteins/Factors Involved | Observed Preclinical Outcome |

| PPARγ | Activation | PPARγ, RXR, p21, p27, BAD, p53, Bcl-2 | Cell cycle arrest, Induction of apoptosis |

| PI3K/Akt/mTOR | Downregulation | PI3K, Akt, mTOR, p70S6 | Inhibition of cell survival and proliferation |

| Ras/Raf/MEK/ERK | Downregulation | Ras, Raf, MEK1/2, ERK1/2 | Suppression of cell invasion and proliferation |

| NF-κB | Suppression | NF-κB | Reduction of inflammation-driven tumor progression |

| Wnt Signaling | Modulation | Wnt | Impact on cancer cell proliferation and differentiation |

Modulation of Other Key Cellular Targets:

Preclinical investigations have also identified other molecular targets for TZD derivatives that are independent of PPARγ. These compounds have been found to inhibit the function of various proteins implicated in cancer pathogenesis, including glyoxalase, topoisomerases I and II, glucose transporters (GLUT), and tyrosine kinases. nih.gov For example, certain 5-benzylidene-2,4-thiazolidinedione derivatives have demonstrated potent anticancer activity by affecting multiple cell lines, including those of breast, prostate, and nasopharyngeal cancers.

The following table details some of the non-PPARγ molecular targets of TZD analogues and their roles in cancer.

| Molecular Target | Mechanism of Action | Relevance to Cancer |

| Glucose Transporters (GLUT) | Inhibition | Targeting altered glucose metabolism in cancer cells |

| Tyrosine Kinases | Inhibition | Blocking key signaling nodes for cell growth and proliferation |

| Topoisomerases I/II | Inhibition | Inducing DNA damage and apoptosis in cancer cells |

| Bcl-2 Family Proteins | Modulation | Regulating the intrinsic apoptotic pathway |

Future Research Directions and Preclinical Development Prospects for 2,4 Thiazolidinedione, 4 Oxime

Rational Design and Synthesis of Next-Generation Lead Molecules with Enhanced Potency

The rational design of next-generation 2,4-thiazolidinedione (B21345), 4-oxime derivatives hinges on a deep understanding of their structure-activity relationships (SAR). nih.gov SAR studies are crucial for identifying the key structural features responsible for a compound's biological activity, guiding the synthesis of more potent and selective molecules. nih.govijpsjournal.com

Key strategies for enhancing potency include:

Modification of the Oxime Moiety: Research has shown that the nature of the substituent on the oxime's oxygen atom significantly influences biological activity. For instance, the introduction of biaromatic and methyl groups attached to the oxime moiety has been found to be favorable for antihyperglycemic activity. nih.gov

Alterations at the C5 Position: The C5 position of the thiazolidinedione ring is a critical site for modification. ijpsjournal.com The introduction of various substituted benzylidene groups at this position has been a common and effective strategy to modulate the biological effects of TZD derivatives. researchgate.net

Linker Optimization: The length and nature of the linker connecting the TZD core to other pharmacophores can impact potency. For example, an ethylene (B1197577) bridge between the oxime and a phenoxy group has been shown to be beneficial for biological activity. nih.gov